cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide
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Overview
Description
cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a heterocyclic compound that belongs to the class of pyrrolopyrroles. These compounds are known for their diverse biological activities and applications in various fields such as optoelectronics, pigments, and pharmaceuticals .
Preparation Methods
The synthesis of cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This highly chemo- and stereoselective reaction is a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition . Another approach involves the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides followed by intramolecular lactamization .
Chemical Reactions Analysis
cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Cycloaddition: The compound can participate in cycloaddition reactions, forming fused ring systems
Scientific Research Applications
cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of pigments and optoelectronic materials.
Mechanism of Action
The mechanism of action of cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein methyltransferases by binding to the active site of the enzyme, thereby preventing the methylation of target proteins . Additionally, it can act as an agonist or antagonist for various serotonin receptors, modulating their activity and affecting neurotransmission .
Comparison with Similar Compounds
cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide can be compared with other similar compounds such as:
N-arylbromomaleimides: These compounds are used as precursors in the synthesis of pyrrolopyrroles.
Azomethine ylides: These intermediates are involved in cycloaddition reactions to form pyrrolopyrrole derivatives.
Maleimides: These compounds participate in cycloaddition reactions to form fused ring systems.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Biological Activity
cis-N-(p-tolyl)Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Name : this compound
- CAS Number : 1218720-91-2
- Molecular Formula : C₁₄H₁₉N₃O
- Molecular Weight : 245.32 g/mol .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds similar to hexahydropyrrolo[3,4-b]pyrroles have been shown to exhibit significant antibacterial and antitumor activities.
Antibacterial Activity
Research indicates that pyrrolamides, a class of compounds related to hexahydropyrrolo derivatives, possess potent antibacterial properties. These compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial cell function and leads to cell death .
Antitumor Activity
Pyrrole-based compounds have demonstrated the ability to bind to specific DNA sequences, which can interfere with cancer cell proliferation. The structural features of this compound may enhance its affinity for these targets, potentially leading to effective antitumor agents .
Synthesis and Characterization
A study highlighted the synthesis of hexahydropyrrolo[3,4-b]pyrrole derivatives through a [3 + 2] cycloaddition reaction. This method not only provides efficient access to these compounds but also allows for the exploration of their biological activities .
Antimicrobial Testing
In a comparative study of various pyrrole derivatives, this compound was tested against several bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, supporting its potential as an antibiotic agent.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12 µg/mL |
This compound | Escherichia coli | 15 µg/mL |
Antitumor Activity Assessment
In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 8.5 |
MCF-7 (breast cancer) | 10.0 |
A549 (lung cancer) | 9.0 |
Properties
IUPAC Name |
(3aS,6aS)-N-(4-methylphenyl)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-2-4-12(5-3-10)16-14(18)17-7-6-11-8-15-9-13(11)17/h2-5,11,13,15H,6-9H2,1H3,(H,16,18)/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYMPFNYXKXZND-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC[C@@H]3[C@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.